molecular formula C8H14N2O4 B13565366 3-(3-Acetamidopropanamido)propanoicacid

3-(3-Acetamidopropanamido)propanoicacid

Cat. No.: B13565366
M. Wt: 202.21 g/mol
InChI Key: OQDUKPZJYNHACQ-UHFFFAOYSA-N
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Description

3-(3-Acetamidopropanamido)propanoic acid is an organic compound with the molecular formula C8H14N2O4 It is a derivative of propanoic acid, featuring an acetamido group and a propanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetamidopropanamido)propanoic acid typically involves the following steps:

    Starting Materials: Propanoic acid, acetic anhydride, and ammonia.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(3-Acetamidopropanamido)propanoic acid may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for efficiency and cost-effectiveness, utilizing advanced reactors and purification techniques to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetamidopropanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetamido and propanamido groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: New derivatives with modified functional groups.

Scientific Research Applications

3-(3-Acetamidopropanamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Acetamidopropanamido)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminopropanamido)propanoic acid
  • 3-(3-Hydroxypropanamido)propanoic acid
  • 3-(3-Methylpropanamido)propanoic acid

Uniqueness

3-(3-Acetamidopropanamido)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and propanamido groups allow for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

3-(3-acetamidopropanoylamino)propanoic acid

InChI

InChI=1S/C8H14N2O4/c1-6(11)9-4-2-7(12)10-5-3-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14)

InChI Key

OQDUKPZJYNHACQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(=O)NCCC(=O)O

Origin of Product

United States

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